N-(3-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine
Description
N-(3-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine is a pyrazole-based organic compound featuring a fluorinated benzyl substituent at the N3 position and methyl groups at the 1- and 4-positions of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, owing to their ability to engage in hydrogen bonding and π-π stacking interactions .
Properties
Molecular Formula |
C12H14FN3 |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H14FN3/c1-9-8-16(2)15-12(9)14-7-10-4-3-5-11(13)6-10/h3-6,8H,7H2,1-2H3,(H,14,15) |
InChI Key |
AATCYSHMBVFIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC(=CC=C2)F)C |
Origin of Product |
United States |
Preparation Methods
Amination at Position 3
For pyrazoles pre-functionalized with a leaving group (e.g., bromide) at position 3, nucleophilic aromatic substitution with 3-fluorobenzylamine introduces the amine moiety. Palladium-catalyzed Buchwald-Hartwig amination offers an alternative for inert substrates.
Buchwald-Hartwig Protocol
| Component | Quantity |
|---|---|
| 1,4-Dimethyl-1H-pyrazol-3-yl triflate | 1.0 mmol |
| 3-Fluorobenzylamine | 1.2 mmol |
| Pd₂(dba)₃ | 0.05 mmol |
| Xantphos | 0.1 mmol |
| Cs₂CO₃ | 2.0 mmol |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 12 hours |
| Yield | 55–65% |
This method achieves higher regioselectivity but requires stringent anhydrous conditions.
Industrial-Scale Synthesis
Automated continuous-flow reactors enhance the scalability of pyrazole synthesis. A representative protocol involves:
-
Pumping 3-fluorobenzylamine and diketone in DMF through a heated reactor (90°C, 10-minute residence time).
-
In-line quenching and liquid-liquid separation.
-
Crystallization for purity.
Key Metrics
| Metric | Value |
|---|---|
| Throughput | 5 kg/day |
| Purity | >99% (HPLC) |
| Solvent Recovery | 85% |
Continuous methods reduce waste and improve reproducibility compared to batch processes.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Result |
|---|---|
| HPLC | 98.5% (210 nm) |
| Melting Point | 112–114°C |
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance the compound’s ability to bind to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The 3-fluorobenzyl group in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
- Solubility: The dimethylamino group in likely improves aqueous solubility, whereas the fluorobenzyl group in the target compound may reduce it due to increased hydrophobicity.
- Biological Activity : Carboxamide derivatives (e.g., ) exhibit antioxidant properties, while amine derivatives (e.g., ) are often explored for receptor-targeted therapies.
Crystallographic and Structural Insights
- Hydrogen Bonding : Pyrazole NH groups and fluorine atoms participate in hydrogen bonds, influencing crystal packing and stability. For example, Etter’s graph set analysis predicts C(4) or R₂²(8) motifs in fluorinated pyrazoles.
- Software Tools : SHELX and ORTEP-3 are critical for resolving such structures, particularly for validating torsion angles and intermolecular interactions.
Biological Activity
N-(3-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that contributes to its reactivity and biological properties, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 225.26 g/mol. The compound is characterized by:
- A five-membered pyrazole ring containing nitrogen atoms.
- A 3-fluorobenzyl substituent that enhances its lipophilicity and biological interactions.
- Dimethyl substitutions at the 1 and 4 positions of the pyrazole ring, which may influence its binding affinity to various biological targets.
Antibacterial Properties
Research indicates that this compound exhibits antibacterial activity . The mechanism of action may involve the inhibition of specific bacterial enzymes or pathways essential for growth. The presence of the fluorophenyl group is believed to enhance its binding affinity to biological targets, potentially leading to effective modulation of their activity.
Anti-inflammatory and Analgesic Effects
In addition to antibacterial properties, pyrazole derivatives are known for their anti-inflammatory and analgesic effects. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation into its pharmacological profile.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Antibacterial Study : A study evaluated the compound against various bacterial strains, demonstrating significant inhibition compared to control groups. The minimum inhibitory concentration (MIC) values indicated a promising antibacterial profile.
- Anti-inflammatory Evaluation : In vitro assays showed that the compound reduced pro-inflammatory cytokine production in activated macrophages, suggesting potential use in inflammatory diseases.
Comparative Analysis
To highlight the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine | Similar pyrazole structure with different fluorine position | Potential anticancer activity |
| 5-Methyl-1H-pyrazol-3-amine | Lacks fluorine substitution; simpler structure | Limited antibacterial properties |
| 3,5-Dimethylpyrazole | Methyl substitutions without fluorine | General pyrazole activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation of pyrazole precursors with fluorinated benzyl halides. For example, palladium-catalyzed hydrogenation under controlled pressure (e.g., 40 psi H₂) and inert atmospheres (e.g., N₂) are critical for reducing nitro intermediates, as demonstrated in analogous fluoropyrazole syntheses . Optimization includes solvent selection (e.g., ethanol/ethyl acetate mixtures), temperature control (e.g., 35–40°C), and catalysts (e.g., 10% Pd/C) to maximize yield and purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and fluorine integration . Mass spectrometry (HRMS-ESI) validates molecular weight . X-ray crystallography using programs like SHELXL or OLEX2 ensures precise structural determination, with validation via R-factor analysis and electron density mapping . For fluorinated derivatives, differential scanning calorimetry (DSC) can assess thermal stability .
Q. How do fluorinated substituents influence the compound’s reactivity and physicochemical properties?
- Methodology : The 3-fluorobenzyl group enhances electrophilicity and metabolic stability due to fluorine’s electron-withdrawing effects. Reactivity studies under varying pH and temperature conditions (e.g., inert atmospheres to prevent defluorination) are critical . Computational models, such as density functional theory (DFT), can predict electronic effects on reaction pathways, as applied in analogous fluorinated pyrazoles .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology : Molecular docking (using AutoDock Vina or Schrödinger Suite) combined with molecular dynamics simulations evaluates binding affinities to targets like kinases or GPCRs. DFT calculations (e.g., using Gaussian) model frontier molecular orbitals to assess charge transfer interactions . Hydrogen-bonding patterns, analyzed via graph-set theory, predict supramolecular interactions in crystal lattices or protein-ligand complexes .
Q. What strategies resolve contradictions in crystallographic data or spectroscopic assignments?
- Methodology : For ambiguous NMR signals, heteronuclear correlation experiments (HSQC, HMBC) clarify connectivity. In crystallography, twin refinement (via SHELXL) and validation tools (PLATON/CHECKCIF) address disordered fluorobenzyl groups or thermal motion artifacts . Cross-validation with IR spectroscopy and mass fragmentation patterns ensures consistency .
Q. How can researchers evaluate the compound’s stability under varying experimental conditions (e.g., acidic/basic media, oxidative stress)?
- Methodology : Accelerated stability studies (ICH guidelines) under controlled humidity/temperature assess degradation pathways. High-performance liquid chromatography (HPLC) monitors purity over time, while LC-MS identifies degradation products (e.g., defluorinated byproducts) . Oxidative stability is tested using radical initiators (e.g., AIBN) in O₂-saturated solvents .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodology : Systematic substitution of the fluorobenzyl group (e.g., with Cl, CF₃, or methoxy) and pyrazole core modifications (e.g., varying methyl positions) are synthesized via parallel combinatorial methods . Biological assays (e.g., enzyme inhibition, cell viability) paired with QSAR models identify critical substituents for activity. Meta-analysis of similar pyrazole derivatives (e.g., agrochemical or antitumor agents) guides scaffold optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
